5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-Chloro-2-((1-((2-fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s not well developed but has been reported . This method involves a radical approach and can be paired with a Matteson–CH2–homologation .Scientific Research Applications
Synthesis and Chemical Properties
- Optical Purity and Synthesis Techniques : Research on derivatives of piperidine and pyrimidine, similar in structure to the compound of interest, demonstrates advancements in synthesis techniques that achieve optical purity, crucial for developing pharmaceuticals and research chemicals (Ruano, Alemán, & Cid, 2006).
- Antitumor Drug Design : Sulfonamide derivatives, a part of the compound's structure, have been explored for their potential in creating antitumor agents with lower toxicity. This exploration includes designing derivatives with specific functional groups to enhance antitumor activity (Huang, Lin, & Huang, 2001).
Pharmacological Applications
- Antitumor Activities : Synthesis of pyrimidine derivatives, which share a common moiety with the compound , has been targeted towards developing new antitumor agents. Studies have synthesized and evaluated derivatives for their antitumor activities, showcasing the potential of these compounds in cancer research (Grigoryan et al., 2000).
- Herbicidal Applications : Fluoro intermediates related to the compound of interest have been prepared for use in herbicidal sulfonylureas. This research indicates the potential agricultural applications of such compounds, particularly in the development of selective post-emergence herbicides (Hamprecht et al., 1999).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Piperidine derivatives, related to the structural framework of the compound, have been investigated for their corrosion inhibition properties on iron. This research is crucial for developing new materials that can prevent corrosion in industrial applications (Kaya et al., 2016).
Crystal Structure and Molecular Interaction Studies
- Crystal Structure Analysis : Studies on aminopyrimidine sulfonate interactions, which are relevant to understanding the molecular interactions involving pyrimidine derivatives, contribute to the field of crystallography and molecular design (Balasubramani, Muthiah, & Lynch, 2007).
Properties
IUPAC Name |
5-chloro-2-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c17-13-8-19-16(20-9-13)24-14-5-3-7-21(10-14)25(22,23)11-12-4-1-2-6-15(12)18/h1-2,4,6,8-9,14H,3,5,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKQEXQXHQYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2F)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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